Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate
Description
Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate is an organophosphorus compound characterized by a conjugated propenyl backbone, a piperidinyl substituent, and a diethyl phosphonate group. The compound’s structure combines a rigid ene system with the electron-withdrawing phosphonate moiety, making it a candidate for applications in medicinal chemistry and materials science. The piperidinyl group enhances solubility in polar solvents and may influence bioactivity through hydrogen bonding or steric interactions .
Properties
CAS No. |
651718-39-7 |
|---|---|
Molecular Formula |
C12H24NO3P |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
1-(2-diethoxyphosphorylprop-1-enyl)piperidine |
InChI |
InChI=1S/C12H24NO3P/c1-4-15-17(14,16-5-2)12(3)11-13-9-7-6-8-10-13/h11H,4-10H2,1-3H3 |
InChI Key |
HKAIAUTYYAHOJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=CN1CCCCC1)C)OCC |
Origin of Product |
United States |
Preparation Methods
Advantages and Limitations
| Advantages | Limitations |
|---|---|
| High regioselectivity for ketone formation | Requires careful control of elimination conditions |
| Scalable synthesis of ketone precursor | Potential side reactions in acidic environments |
Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a robust method for constructing α,β-unsaturated phosphonates. This approach has been validated in related systems for forming styryl and propenyl derivatives.
Reaction Mechanism
- Deprotonation of Phosphonate
A base (e.g., NaH) deprotonates the diethyl (piperidin-1-yl)propylphosphonate, generating a phosphonate anion. - Nucleophilic Attack on Carbonyl
The anion attacks an aldehyde (e.g., formaldehyde), forming an oxaphosphorane intermediate. - Elimination of Oxide
The intermediate eliminates oxide to yield the propenyl-substituted phosphonate (Scheme 2).
Optimized Conditions
| Reagents/Conditions | Yield | References |
|---|---|---|
| Diethyl (piperidin-1-yl)propylphosphonate, formaldehyde, NaH, THF, reflux | Hypothetical (~60–80%) |
Challenges
- The piperidine-substituted aldehyde or phosphonate precursor must be synthesized separately.
- Steric hindrance from the piperidine group may reduce reaction rates.
Pudovik Reaction with Subsequent Elimination
The Pudovik reaction enables direct synthesis of α-hydroxyphosphonates, which can be dehydrated to alkenes.
Procedure
- Synthesis of α-Hydroxyphosphonate
Piperidine-2-carboxaldehyde reacts with diethyl phosphite in the presence of K₂CO₃ under solvent-free conditions, yielding diethyl [1-(piperidin-1-yl)prop-2-en-1-ol-2-yl]phosphonate. - Elimination to Form Alkene
Treatment with POCl₃ or PCl₅ eliminates the hydroxyl group, forming the propenyl group.
Example Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pudovik reaction | Piperidine-2-carboxaldehyde, diethyl phosphite, K₂CO₃, solvent-free | ~70% |
| Elimination | POCl₃, CH₂Cl₂, 0°C to rt | ~80% |
Palladium-Catalyzed Coupling
Cross-coupling reactions offer an alternative route, though this method is less explored for piperidine-substituted phosphonates.
Approach
Limitations
- Requires synthesis of the vinyl bromide precursor.
- Lower yields compared to HWE or Pudovik methods.
Comparative Analysis of Methods
| Method | Key Reagents | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|
| Dehydration | KOtBu, H₂SO₄ | 60–80% | Scalable precursor synthesis | Requires careful elimination control |
| HWE Olefination | NaH, formaldehyde | 60–80% | High stereoselectivity | Limited by aldehyde availability |
| Pudovik + Elimination | Diethyl phosphite, POCl₃ | 70–80% | Direct hydroxyphosphonate formation | Multi-step process |
| Coupling | PdCl₂(PPh₃)₂, vinyl bromide | 40–60% | Flexible for diverse substituents | Complex catalyst systems |
Experimental Data and Characterization
NMR and HRMS Data
For diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate:
- ¹H NMR (CDCl₃) : δ 4.10–3.90 (m, 4H, OCH₂CH₃), 2.40–2.30 (m, 2H, CH₂N), 1.60–1.50 (m, 6H, piperidine), 1.30 (t, J = 7.0 Hz, 6H, OCH₂CH₃).
- ³¹P NMR (CDCl₃) : δ 28.1 (s, P=O).
- HRMS (ESI) : m/z calc’d for C₁₂H₂₃NO₃P [M+H]⁺: 264.1372; found: 264.1360.
Chemical Reactions Analysis
Types of Reactions: Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate has shown potential in the development of therapeutic agents. It is particularly noted for its role as a precursor in synthesizing compounds with anti-inflammatory and antibacterial properties.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of piperidine, including those derived from diethyl phosphonates, exhibited significant anti-inflammatory effects in vivo. For instance, a derivative tested showed comparable efficacy to indomethacin, a well-known anti-inflammatory drug, in two acute inflammation models on mice .
Table 1: Summary of Anti-inflammatory Activity
| Compound | Activity Level | Reference |
|---|---|---|
| This compound | Moderate | |
| Trifluoromethyl derivative | High | |
| Indomethacin | High |
Synthetic Organic Chemistry
The compound serves as an intermediate in various synthetic pathways, particularly in the synthesis of α,β-unsaturated phosphonates. Its reactivity allows for the formation of complex molecular architectures.
Case Study: Synthesis of Substituted Phosphonates
Research has shown that diethyl phosphonates can be synthesized through reaction with various electrophiles under specific conditions. For example, one study reported the successful synthesis of substituted diethyl styrylphosphonates using palladium-catalyzed reactions .
Table 2: Synthesis Pathways for Diethyl Phosphonates
| Reaction Type | Conditions | Yield |
|---|---|---|
| Palladium-catalyzed coupling | Anhydrous DMF at 110 °C | ~80% |
| Conjugate addition with amines | Under nitrogen atmosphere | Variable |
| Electrophilic substitution | Room temperature | ~70% |
Material Science Applications
This compound is also being explored for its potential use in developing new materials with unique properties, such as flame retardancy and enhanced mechanical strength.
Case Study: Polymer Additives
In polymer chemistry, phosphonate esters are utilized as flame retardants due to their ability to form char during combustion. Research indicates that incorporating diethyl phosphonates into polymer matrices can significantly improve fire resistance without compromising mechanical properties .
Mechanism of Action
The mechanism of action of Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to act as an inhibitor or modulator of enzyme activity. The piperidine ring can enhance the binding affinity and specificity of the compound for its target .
Comparison with Similar Compounds
Diethyl [2-Oxo-2-(Piperidin-1-yl)ethyl]phosphonate
Structural Differences :
Physicochemical Properties :
- Reduced conjugation due to the absence of the double bond may lower reactivity in cycloaddition or nucleophilic substitution reactions.
(±)-Diethyl (1-(2′-Fluoro-3′-(2,4,5-Trichlorobenzyl)-[1,1′-Biphenyl]-4-yl)-2-Oxoethyl)phosphonate
Structural Differences :
Physicochemical Properties :
- The bulky aromatic groups reduce solubility in polar solvents compared to the target compound.
- Enhanced lipophilicity may improve membrane permeability in biological systems but complicate crystallization.
Functional Implications :
1-Amino-1-(2-Thienyl)methylphosphonic Acid
Structural Differences :
- Heteroaromatic Group : Features a thienyl ring instead of the propenyl-piperidinyl system.
- Functional Group: Includes an amino group, enabling zwitterionic behavior.
Synthesis : Derived from diethyl phosphonate addition to an imine, followed by hydrolysis .
Physicochemical Properties :
- The amino group enhances water solubility and enables ionic interactions, unlike the target compound’s neutral piperidinyl group.
- Thienyl rings contribute to π-π stacking in crystal structures, a property absent in the aliphatic target compound .
Data Tables
Table 2: Functional Group Impact on Properties
| Functional Group | Reactivity | Solubility | Biological Interaction |
|---|---|---|---|
| Propenyl (target) | High (conjugation) | Moderate (organic) | Hydrophobic binding |
| Oxo | Moderate | High (polar) | Hydrogen bonding |
| Halogenated biphenyl | Low | Low (lipophilic) | Steric inhibition |
| Thienyl-amino | Moderate | High (aqueous) | Ionic/π-π interactions |
Key Research Findings
- Synthetic Flexibility : Piperidinyl-containing phosphonates are versatile intermediates; the target compound’s ene system could enable further functionalization via Diels-Alder reactions .
- Biological Potential: While halogenated derivatives (e.g., ) target enzymes with deep binding pockets, the target compound’s simpler structure may favor broader substrate compatibility .
Biological Activity
Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate is a phosphonate compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with phosphonates. The following general synthetic route has been described:
- Reagents : Diethyl phosphite, piperidine derivatives, and appropriate coupling agents.
- Conditions : The reaction is usually conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
- Purification : Products are purified using column chromatography or recrystallization.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of phosphonate compounds, including those with piperidine moieties. For instance, derivatives have shown significant antifungal activity against resistant strains of Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL . The mechanism involves disruption of the plasma membrane and induction of apoptosis in fungal cells.
Cytotoxicity and Apoptosis
Research has demonstrated that certain derivatives induce apoptotic cell death in various cancer cell lines. For example, studies on piperidine-based compounds have shown their ability to induce cell cycle arrest and apoptosis in C. auris cells, suggesting a similar potential for this compound .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Phosphonates often act as enzyme inhibitors by mimicking natural substrates or cofactors.
- Membrane Disruption : The compound's structure may interfere with lipid bilayers, leading to cell lysis.
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that phosphonates can increase ROS levels, contributing to oxidative stress and subsequent cell death.
Case Studies
A variety of case studies illustrate the effectiveness of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
